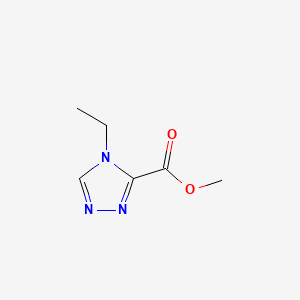![molecular formula C5H9ClN2O B6611011 methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride CAS No. 2866319-32-4](/img/structure/B6611011.png)
methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride (MOMAH) is an organic compound that has been used in a variety of scientific research applications. It is an amine hydrochloride, which is a type of organic compound that contains both a nitrogen atom and a hydrogen atom bonded to a chlorine atom. MOMAH is a white crystalline solid at room temperature and has a melting point of 99-100 °C. It is soluble in water and ethanol, and insoluble in most organic solvents.
Applications De Recherche Scientifique
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme kinetics, and in the study of the biochemical and physiological effects of drugs. It has also been used in the synthesis of organic compounds, such as amino acids, peptides, and proteins.
Mécanisme D'action
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride acts as a proton acceptor in the reaction, allowing for the formation of the imine. The imine is then protonated by the hydrochloric acid, which produces the methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride.
Biochemical and Physiological Effects
methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the skin. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. It also has a low melting point, which makes it easy to handle and store. However, it is not very stable and can decompose over time, which can limit its usefulness in long-term experiments.
Orientations Futures
There are a number of potential future directions for the use of methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride in scientific research. It could be used to study the biochemical and physiological effects of drugs, as well as in the synthesis of organic compounds, such as amino acids, peptides, and proteins. It could also be used in the development of new pharmaceuticals and in the study of enzyme kinetics. Additionally, it could be used to investigate the mechanism of action of other compounds, such as antibiotics, and to study the effects of environmental pollutants.
Méthodes De Synthèse
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is synthesized through a process known as amination. This process begins with the reaction of an amine and an aldehyde or ketone to produce an imine. The imine is then reacted with hydrochloric acid to produce methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride. The reaction is typically carried out in aqueous solution at room temperature.
Propriétés
IUPAC Name |
N-methyl-1-(1,3-oxazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDUGZJGQITIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid](/img/structure/B6610958.png)


amine](/img/structure/B6610979.png)
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6610985.png)
![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)

![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6611017.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)